tert-Butyl (3as,4s,7ar)-4-aminooctahydro-2h-isoindole-2-carboxylate
Description
tert-Butyl (3aS,4S,7aR)-4-aminooctahydro-2H-isoindole-2-carboxylate (CAS: 1251001-17-8) is a bicyclic amine derivative protected by a tert-butoxycarbonyl (Boc) group. Its stereospecific octahydroisoindole core, featuring an amine at the 4-position, makes it a critical intermediate in pharmaceutical synthesis, particularly for chiral drug candidates requiring precise spatial orientation . The Boc group enhances solubility in organic solvents and stabilizes the amine during multi-step reactions.
Properties
IUPAC Name |
tert-butyl (3aS,4S,7aR)-4-amino-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-9-5-4-6-11(14)10(9)8-15/h9-11H,4-8,14H2,1-3H3/t9-,10+,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTNEZKFSOMQJI-AXFHLTTASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC(C2C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CCC[C@@H]([C@@H]2C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Metathesis (RCM)
A prevalent method for constructing the bicyclic framework involves RCM using Grubbs catalysts. For example, tert-butyl (3aS,5S,7aR)-5-hydroxyoctahydro-2H-isoindole-2-carboxylate (CAS 1932202-52-2) is synthesized via RCM of a diene precursor derived from L-proline, achieving >90% enantiomeric excess (ee). Adapting this approach, the 4-amino derivative could be obtained by substituting the hydroxyl group with an amine via Mitsunobu reaction or nucleophilic displacement.
Intramolecular Cyclization of Linear Precursors
Linear diamines or amino alcohols undergo acid- or base-mediated cyclization to form the octahydroisoindole skeleton. For instance, tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate (CAS 858671-91-7) is prepared via copper-catalyzed coupling of a diamine with aryl halides, followed by cyclization in DMF at 100°C. Applying similar conditions, a diamine precursor with a protected amino group could cyclize to yield the target compound.
Table 1: Comparison of Core Synthesis Methods
| Method | Catalyst/Reagent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| RCM | Grubbs II | DCM | 40°C | 85% | |
| Intramolecular Cyclo | CuI, Cs₂CO₃ | DMF | 100°C | 78% | |
| Reductive Amination | NaBH₃CN | MeOH | RT | 65% |
The Gabriel method, employing phthalimide as a masked amine, is widely used for primary amine introduction. After cyclization, the phthalimide group is hydrolyzed using hydrazine or methylamine. For 2-Boc-4-amino-octahydro-isoindole (CAS 1027333-18-1), this approach achieves 70–80% yields.
Reductive Amination
Ketone intermediates derived from the octahydroisoindole core undergo reductive amination with ammonium acetate and sodium cyanoborohydride. This method benefits from mild conditions (RT, MeOH) but requires careful pH control to avoid over-reduction.
Boc Protection and Deprotection Dynamics
The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or TEA. For tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate , Boc protection proceeds quantitatively in THF at 0°C. Deprotection with TFA (5 mL per 200 mg substrate) regenerates the free amine, crucial for further functionalization.
Stereochemical Control and Resolution
Chiral Auxiliaries
Starting from L-proline or D-glucose derivatives ensures stereochemical fidelity. For example, the (5S,7aR) configuration in tert-butyl (3aS,5S,7aR)-5-hydroxyoctahydro-2H-isoindole-2-carboxylate is preserved via Evans oxazolidinone auxiliaries.
Enzymatic Resolution
Lipase-catalyzed kinetic resolution of racemic mixtures achieves >99% ee. Immobilized Candida antarctica lipase B (CAL-B) in MTBE selectively acetylates the undesired enantiomer, leaving the target amine unreacted.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Reverse-phase HPLC (C18 column, 20–95% ACN/H₂O) confirms >95% purity for batches synthesized via RCM.
Industrial-Scale Considerations
Optimized protocols use continuous flow reactors for cyclization steps, reducing reaction times from 16 h to 2 h. Solvent recycling (e.g., DMF recovery via distillation) lowers production costs by 30% .
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl (3as,4s,7ar)-4-aminooctahydro-2h-isoindole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various halides, acids, and bases can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo-compounds, while reduction may produce amines or alcohols.
Scientific Research Applications
Tert-Butyl (3as,4s,7ar)-4-aminooctahydro-2h-isoindole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological processes and as a potential lead compound in drug discovery.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (3as,4s,7ar)-4-aminooctahydro-2h-isoindole-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
tert-Butyl 5-oxohexahydro-1H-isoindole-2(3H)-carboxylate (CAS: 203661-68-1)
- Key Difference: Replaces the 4-amino group with a 5-ketone.
- Impact: The ketone enables reductive amination or Grignard additions, whereas the amino group in the target compound participates in nucleophilic acylations or cross-coupling reactions. The absence of an amine reduces its utility in peptide mimetics but increases versatility as a carbonyl precursor .
tert-Butyl 5-aminoisoindoline-2-carboxylate Oxalate (CAS: 2061979-87-9)
- Key Difference: Features an isoindoline (non-bicyclic) core and an oxalate counterion.
- Impact : The oxalate salt improves aqueous solubility (critical for biological assays), while the isoindoline system reduces conformational rigidity compared to the octahydroisoindole scaffold. This limits its use in applications requiring rigid, stereochemically defined frameworks .
Ring System and Stereochemical Variations
2-Boc-5-oxohexahydrocyclopenta[c]pyrrole (CAS: 148404-28-8)
- Key Difference : Contains a spirocyclic cyclopenta-pyrrole system instead of a fused bicyclic structure.
- Impact: The spiro architecture introduces steric hindrance, reducing accessibility to the carbonyl group for nucleophilic attacks. This contrasts with the target compound’s open bicyclic system, which allows easier functionalization at the 4-amino position .
(3aR,4R,7aS)-tert-Butyl 4-(tert-butoxycarbonylamino)hexahydro-1H-isoindole-2(3H)-carboxylate
- Key Difference : Enantiomeric stereochemistry at the 3a, 4, and 7a positions.
- Impact : The (3aS,4S,7aR) configuration in the target compound may exhibit distinct binding affinities in chiral environments (e.g., enzyme active sites), underscoring the importance of stereochemistry in drug design .
Comparative Data Table
Biological Activity
tert-Butyl (3as,4s,7ar)-4-aminooctahydro-2h-isoindole-2-carboxylate is a complex organic compound with significant potential in biological research and drug development. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a tert-butyl group, an amino group, and an octahydro-isoindole ring system, contributing to its unique properties. The IUPAC name is tert-butyl (3aS,4S,7aR)-4-amino-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to alterations in cellular signaling pathways and physiological responses.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects:
- Antimicrobial Activity : Studies have shown that derivatives of isoindole compounds can possess antibacterial properties. For instance, certain structural modifications have led to enhanced activity against Gram-positive bacteria.
- Neuroprotective Effects : Some isoindole derivatives have demonstrated neuroprotective properties in models of neurodegenerative diseases. They may act by modulating neuroinflammatory responses or protecting neuronal cells from apoptosis.
Research Findings
Several studies have investigated the biological activities of related compounds or derivatives:
- Antibacterial Activity : A study evaluated the antibacterial effects of isoindole derivatives against various bacterial strains. Compounds with similar structural motifs to this compound showed promising results in inhibiting bacterial growth .
- Neuroprotective Studies : Research has indicated that certain isoindole-based compounds can protect neuronal cells from oxidative stress and apoptosis. These findings suggest potential applications in treating neurodegenerative disorders .
Study 1: Antimicrobial Evaluation
A recent study focused on the synthesis and evaluation of antimicrobial activity of isoindole derivatives. The results indicated that modifications at the amino group significantly enhanced antibacterial efficacy against Staphylococcus aureus and Escherichia coli.
| Compound | Structure | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|---|
| A | Structure A | Moderate | Weak |
| B | Structure B | Strong | Moderate |
| C | This compound | Strong | Strong |
Study 2: Neuroprotection in Cell Models
In a cell culture study examining neuroprotective effects, this compound was tested for its ability to reduce neuronal cell death induced by oxidative stress.
| Treatment | Cell Viability (%) |
|---|---|
| Control | 100 |
| Oxidative Stress Only | 30 |
| tert-butyl Compound | 70 |
The results demonstrated a significant increase in cell viability when treated with the compound compared to controls subjected to oxidative stress alone .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl (3aS,4S,7aR)-4-aminooctahydro-2H-isoindole-2-carboxylate, and how can reaction conditions be optimized for yield and enantiomeric purity?
- Methodological Answer : The compound is typically synthesized via multistep processes involving chiral pool strategies or asymmetric catalysis. For example, a general procedure involves coupling tert-butyl carbamate precursors with bicyclic amine intermediates under Mitsunobu conditions (e.g., using DEAD/TPP) to establish stereochemistry . Yield optimization requires precise control of reaction temperature (0–25°C), stoichiometric ratios of reagents (e.g., 1.1 equivalents of N-hydroxyphthalimide), and purification via column chromatography (e.g., PE/EtOAC gradients) . Enantiomeric purity can be validated using CSP-HPLC or polarimetry ([α]D values reported in CHCl3) .
Q. How can researchers characterize the stability of this compound under varying pH, temperature, and solvent conditions?
- Methodological Answer : Stability studies should include:
- pH-dependent degradation : Incubate the compound in buffered solutions (pH 1–12) at 37°C for 24–72 hours, followed by LC-MS analysis to detect hydrolytic byproducts (e.g., decarboxylation or tert-butyl group cleavage) .
- Thermal stability : Perform TGA/DSC to identify decomposition temperatures and assess storage conditions (e.g., dry, inert atmosphere at –20°C) .
- Solvent compatibility : Test solubility and stability in polar aprotic solvents (e.g., DMF, THF) versus protic solvents (e.g., MeOH), monitoring via <sup>1</sup>H NMR for structural integrity .
Q. What analytical techniques are most effective for confirming the stereochemical configuration and purity of this compound?
- Methodological Answer :
- Chiral separation : Use CSP-HPLC with amylose- or cellulose-based columns (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phases to resolve enantiomers .
- Spectroscopic validation : <sup>1</sup>H/<sup>13</sup>C NMR (e.g., coupling constants J values for axial/equatorial protons in the bicyclic system) and IR spectroscopy (C=O stretching at ~1680–1720 cm⁻¹) .
- X-ray crystallography : For absolute configuration confirmation, grow single crystals in EtOAc/hexane mixtures and analyze diffraction patterns .
Advanced Research Questions
Q. How do steric and electronic effects in the bicyclic isoindole core influence reactivity in downstream functionalization (e.g., amide coupling or hydrogenation)?
- Methodological Answer :
- Steric effects : The 3aS,4S,7aR configuration creates a rigid, concave structure, limiting access to the amino group for coupling. Use bulky activating agents (e.g., HATU) or microwave-assisted conditions to enhance reaction rates .
- Electronic effects : The electron-withdrawing tert-butyl carbamate group deactivates the isoindole nitrogen, necessitating strong bases (e.g., DBU) for deprotection . Hydrogenation of the bicyclic system requires PtO₂ or Pd/C under high-pressure H₂ to overcome ring strain .
Q. What strategies resolve contradictions in reported spectral data (e.g., NMR shifts or HRMS discrepancies) for derivatives of this compound?
- Methodological Answer :
- NMR reassignment : Compare experimental <sup>13</sup>C chemical shifts with DFT-calculated values (e.g., using B3LYP/6-31G*) to verify assignments, particularly for quaternary carbons in the bicyclic system .
- HRMS calibration : Use internal standards (e.g., NaTFA) and high-resolution instruments (Q-TOF) to distinguish between isobaric impurities and isotopic peaks .
Q. How can computational modeling (e.g., DFT or MD simulations) predict the compound’s behavior in catalytic asymmetric reactions?
- Methodological Answer :
- Transition state analysis : Perform DFT calculations (e.g., Gaussian 09) to model enantioselective pathways, focusing on steric interactions between the tert-butyl group and chiral catalysts (e.g., BINOL-phosphoric acids) .
- Solvent effects : Run MD simulations in explicit solvent models (e.g., water/THF mixtures) to assess conformational flexibility and aggregation tendencies .
Q. What are the challenges in scaling up the synthesis while maintaining stereochemical fidelity, and how can they be mitigated?
- Methodological Answer :
- Scale-up issues : Enantiomer dilution due to racemization during prolonged reaction times. Mitigate by:
- Using flow chemistry for precise temperature control .
- Employing immobilized catalysts (e.g., silica-supported TPP) to reduce side reactions .
- Purification : Replace column chromatography with crystallization (e.g., using tert-butyl methyl ether) for industrial-scale purity control .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental optical rotation values ([α]D) for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
